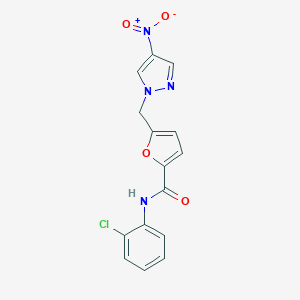![molecular formula C14H18N2O4S B213858 Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiophene class of compounds, which have been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Studies have shown that this compound inhibits the proliferation of various cancer cell lines.
2. Induction of apoptosis: Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to induce apoptosis in cancer cells.
3. Modulation of oxidative stress: This compound has been found to modulate oxidative stress, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate in lab experiments include its potential pharmacological properties, which make it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate, including:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
4. Evaluation of the potential toxicity of this compound.
5. Studies to evaluate the potential of this compound as a therapeutic agent for various diseases.
Conclusion:
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves the reaction of 5-amino-2-(cyclobutylamino)-4-methylthiophene-3-carboxylic acid with ethyl chloroformate. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to exhibit various pharmacological properties, making it a potential candidate for drug development. Some of the scientific research applications of this compound include:
1. Anticancer activity: Studies have shown that Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate exhibits cytotoxic activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antioxidant activity: Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Eigenschaften
Produktname |
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate |
|---|---|
Molekularformel |
C14H18N2O4S |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
ethyl 5-carbamoyl-2-(cyclobutanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-3-20-14(19)9-7(2)10(11(15)17)21-13(9)16-12(18)8-5-4-6-8/h8H,3-6H2,1-2H3,(H2,15,17)(H,16,18) |
InChI-Schlüssel |
VCJSCFAHWMZHSD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCC2 |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)


![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)


